6-Hydroxypyrimidine-4-carboxamide

Beschreibung

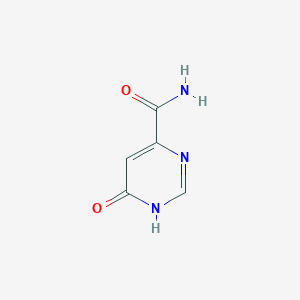

6-Hydroxypyrimidine-4-carboxamide is a pyrimidine derivative featuring a hydroxyl (-OH) group at the 6-position and a carboxamide (-CONH2) group at the 4-position. Pyrimidine derivatives are critical in medicinal chemistry due to their role as scaffolds for nucleobases and enzyme inhibitors.

Eigenschaften

IUPAC Name |

6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-5(10)3-1-4(9)8-2-7-3/h1-2H,(H2,6,10)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLXRTMZCDWLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717581 | |

| Record name | 6-Oxo-3,6-dihydropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98024-63-6 | |

| Record name | 6-Oxo-3,6-dihydropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypyrimidine-4-carboxamide typically involves the reaction of malonic acid ester with formamide in the presence of an alkali metal alkoxide. The reaction is carried out at temperatures ranging from 30°C to 100°C. The malonic acid ester is added to the alkali metal alcoholate solution, either alone or with formamide, and the mixture is allowed to react. After cooling, the product is precipitated by the addition of acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions, with careful control of temperature and reaction times to ensure high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

6-Hydroxypyrimidine-4-carboxamide derivatives are valuable tools in scientific research, serving as building blocks for synthesizing more complex molecules and materials. They are also used in studies related to enzyme inhibition and receptor binding.

Biological and Medicinal Applications

These compounds exhibit diverse biological activities, making them of interest in medicinal chemistry.

Antimicrobial Agents Pyrimidine derivatives have demonstrated in vitro activity against various viruses, including polio and herpes viruses, as well as antibacterial and antifungal properties . Certain analogs possess antibacterial activity against E. coli and S. aureus . Hydrazone derivatives of vanillin, when coupled with pyrimidines, show potent bioactivity against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus .

Anti-inflammatory Agents Certain this compound derivatives, such as N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide, have been investigated for their potential as anti-inflammatory agents. They can act as inhibitors of leukotriene A-4 hydrolase, an enzyme involved in the biosynthesis of leukotrienes, which mediate inflammation and allergic responses.

Anticancer Agents The inhibition of enzymes involved in DNA replication by this compound derivatives can lead to reduced cell proliferation, suggesting their potential in anticancer therapy. They may also modulate inflammatory responses by inhibiting pro-inflammatory cytokines like IL-1β and TNFα. Carboxamide-pyrimidine derivatives have been identified as SHP2 inhibitors, which can be used for treating hyperproliferative diseases and disorders such as cancer . These compounds can also inhibit ERK1/2, a key regulator of cellular proliferation and survival .

SIRT1 Activation Some small-molecule sirtuin-activating compounds (STACs) increase SIRT1 activity, which has shown to be protective in models of colon cancer, neurodegeneration, and age-related metabolic decline .

Industrial Applications

This compound derivatives are utilized in producing specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 6-Hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

Key structural analogs include:

Key Comparative Insights

Electronic and Solubility Properties

- This compound : The carboxamide group enhances hydrogen-bonding capacity, likely improving solubility in polar solvents (e.g., water or DMSO) compared to halogenated analogs. The hydroxyl group contributes additional polarity .

- However, its lower polarity may limit aqueous solubility relative to carboxamide derivatives .

- N-(2-bromophenyl) derivative : The bulky bromophenyl group introduces steric hindrance, which may reduce solubility but enhance binding specificity in protein-ligand interactions .

Biologische Aktivität

6-Hydroxypyrimidine-4-carboxamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a hydroxyl group at position 6 and a carboxamide group at position 4. This unique structure contributes to its diverse biological activities, which include antibacterial, antiviral, and anticancer properties.

Antibacterial Activity

Preliminary studies have indicated that derivatives of this compound may possess antibacterial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains, although further research is necessary to confirm their efficacy and safety in clinical settings.

Antiviral Activity

Research has highlighted the potential of this compound as an inhibitor of viral enzymes. Notably, derivatives have been studied for their ability to inhibit HIV reverse transcriptase and associated RNase H activities. Such inhibition is crucial for preventing viral replication, making these compounds promising candidates for antiviral drug development .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Some studies suggest that it may modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, certain derivatives have demonstrated inhibitory effects on specific kinases associated with tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound derivatives. The presence of various substituents can significantly influence their potency against different biological targets. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(4-fluorophenoxy)ethyl)-6-hydroxypyrimidine-4-carboxamide | Contains a fluorophenoxyethyl group | Potential antibacterial agent |

| N-(1-Methylpiperazin-2-yl)-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | Piperazine substituent | Antiviral and anticancer properties |

| N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide | Benzyloxy group | Potential EGFR kinase inhibitor |

Case Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of a specific derivative of this compound against HIV. The results indicated that the compound exhibited significant inhibitory activity against both reverse transcriptase and RNase H, suggesting its potential as a dual-target antiviral agent .

Case Study 2: Anticancer Activity

In preclinical models, another derivative was tested for its anticancer properties in acute myeloid leukemia (AML). The compound demonstrated growth inhibition in cancer cell lines and showed promise as a candidate for further development in combination therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.